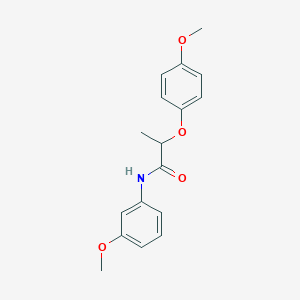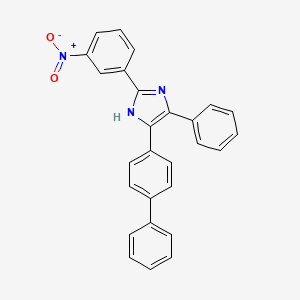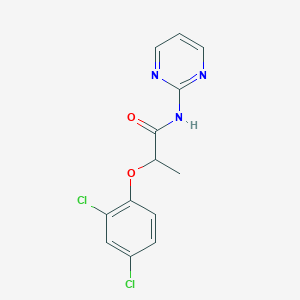![molecular formula C21H24N2O5S B5219820 N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine, also known as PSB-603, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
The mechanism of action of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine involves the inhibition of PTP1B, which is an enzyme that dephosphorylates insulin receptor tyrosine kinase, leading to the downregulation of insulin signaling. By inhibiting PTP1B, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine enhances insulin signaling, leading to improved glucose uptake and metabolism. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to have several biochemical and physiological effects. In animal models of type 2 diabetes, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to improve insulin sensitivity and glucose tolerance, as well as reduce body weight gain and improve lipid metabolism. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to activate the AMPK pathway, leading to increased energy metabolism and improved mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other tyrosine phosphatases. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to be effective in animal models of type 2 diabetes and obesity, suggesting that it may have therapeutic potential for these conditions. However, one limitation of using N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for research on N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have greater therapeutic potential for the treatment of diabetes and obesity. In addition, further studies are needed to determine the long-term safety and efficacy of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine in animal models and human subjects. Finally, research is needed to investigate the potential applications of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine in other areas of scientific research, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine involves several steps, starting from the reaction of 4-aminobenzenesulfonyl chloride with piperidine to form N-(4-aminobenzoyl)piperidine. This intermediate is then reacted with N-Boc-phenylalanine to form N-Boc-N-(4-aminobenzoyl)piperidine-phenylalanine ester. The Boc protecting group is then removed using trifluoroacetic acid to form N-(4-aminobenzoyl)piperidine-phenylalanine ester. Finally, this compound is reacted with benzoyl chloride to form N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine.
Aplicaciones Científicas De Investigación
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been widely studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. As a selective inhibitor of PTP1B, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to reduce body weight gain and improve lipid metabolism in obese mice. These findings suggest that N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine may have therapeutic potential for the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
3-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-20(22-19(21(25)26)15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)29(27,28)23-13-5-2-6-14-23/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJYLSHDBNWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-5-methoxy-2-furamide trifluoroacetate](/img/structure/B5219797.png)
![N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide](/img/structure/B5219799.png)
![3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5219804.png)

![N-(2-fluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219815.png)
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
